molecular formula C13H14ClN3 B1217202 Guanidine, N,N'-diphenyl-, hydrochloride CAS No. 52392-53-7

Guanidine, N,N'-diphenyl-, hydrochloride

Cat. No.: B1217202
CAS No.: 52392-53-7
M. Wt: 247.72 g/mol
InChI Key: IEDHGYYAGIASNQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Configurations

Guanidine, N,N'-diphenyl-, hydrochloride (C₁₃H₁₄ClN₃) crystallizes in an orthorhombic system with the space group P2₁2₁2₁, as confirmed by single-crystal X-ray diffraction studies. The unit cell parameters are a = 9.003 Å, b = 12.699 Å, and c = 20.522 Å, with a calculated density of 1.13 g/cm³. The asymmetric unit comprises two independent molecules of the cation and one chloride anion, forming a three-dimensional hydrogen-bonded network.

Key Bonding Features:

  • The guanidinium group exhibits partial double-bond character, with N–C bond lengths ranging from 1.28–1.42 Å.
  • The central carbon (C2) in the guanidinium moiety adopts a planar sp² hybridization, with bond angles of 109.5° (N1–C2–N3), 123.2° (N1–C2–N4), and 127.2° (N3–C2–N4).
  • Phenyl rings attached to N1 and N3 are twisted by 0.9° and 46.5°, respectively, relative to the guanidinium plane.
Table 1: Selected Crystallographic Data
Parameter Value
Space group P2₁2₁2₁
Unit cell volume 2347.8 ų
Z (molecules per unit cell) 8
N1–C2 bond length 1.39 Å
C2–N3 bond length 1.42 Å
N–H···Cl hydrogen bonds 2.18–2.35 Å

Tautomeric Behavior in Solution via Quantum Chemical Calculations

Quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G** level reveal that the imino tautomer (Figure 1a) is energetically favored over the amino form (Figure 1b) by 8.3 kcal/mol in the gas phase. Solvent effects further stabilize the imino form due to enhanced dipole-dipole interactions with polar solvents.

Tautomeric Equilibrium:

  • Imino form : Characterized by a C=N double bond (1.28 Å) and delocalized electron density across the guanidinium group.
  • Amino form : Features three equivalent N–H groups but is less stable due to higher steric strain and reduced resonance stabilization.
Figure 1: Tautomeric Structures (Descriptive Text)

(a) Imino form: Central C=N bond with adjacent N–H groups.
(b) Amino form: Fully protonated guanidinium with three N–H bonds.

Natural Bond Orbital (NBO) analysis identifies significant hyperconjugative interactions:

  • n(N1) → π*(C2=N4) : Stabilization energy of 48.14 kcal/mol.
  • π(C8=C9) → π*(C10=C11) : Stabilization energy of 22.78 kcal/mol.

Hydrogen-Bonded Self-Association Dynamics

The hydrochloride salt forms an extensive hydrogen-bonded network, mediated by N–H···Cl interactions (2.18–2.35 Å) and C–H···π contacts. In the solid state, chloride anions act as acceptors for six N–H donors from adjacent guanidinium cations, creating a robust 3D framework.

Self-Association in Solution:

  • Vapor-pressure osmometry studies in benzene indicate dimerization (K₂ = 1.7 × 10³) and trimerization (K₃ = 2.3 × 10⁶) equilibria, driven by N–H···N hydrogen bonds.
  • Infrared spectroscopy reveals a broad N–H stretching band at 3200–3400 cm⁻¹, characteristic of strong intermolecular hydrogen bonding.
Table 2: Hydrogen-Bond Parameters
Interaction Type Distance (Å) Angle (°)
N1–H···Cl 2.18 165
N3–H···Cl 2.35 158
C19–H···π (phenyl ring) 2.87 142

Properties

CAS No.

52392-53-7

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

1,2-diphenylguanidine;hydrochloride

InChI

InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H

InChI Key

IEDHGYYAGIASNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl

Other CAS No.

52392-53-7

Related CAS

102-06-7 (Parent)

Synonyms

1,3-diphenylguanidine
diphenylguanidine
diphenylguanidine hydrochloride
diphenylguanidine monohydrochloride
diphenylguanidine sulfate (2:1)
sym-diphenylguanidine

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1. Rubber Manufacturing

  • DPG is extensively used as an accelerator in the vulcanization process of rubber. This enhances the durability and elasticity of rubber products, making it essential in tire manufacturing and other industrial applications .
  • The compound facilitates cross-linking between polymer chains, which is crucial for achieving the desired mechanical properties in rubber materials.

2. Plastics and Coatings

  • Beyond rubber, diphenylguanidine is utilized in plastics manufacturing where it serves as a curing agent. Its ability to enhance thermal stability and mechanical strength makes it valuable in producing high-performance plastic materials .

Biological Applications

1. Antimicrobial Properties

  • Research indicates that diphenylguanidine exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown effective inhibition against Pseudomonas aeruginosa, with reported zones of inhibition indicating strong antibacterial properties .
Compound Bacterial Strains Tested Zone of Inhibition (mm)
DiphenylguanidinePseudomonas aeruginosa20

2. Anticancer Activity

  • DPG has been investigated for its anticancer potential, particularly against lung cancer cell lines. Studies have reported IC50 values indicating cytotoxic effects on cancer cells, suggesting its utility in cancer therapy .
Cell Line IC50 (µM)
HCC827 (Lung)6.26
MCF7 (Breast)10.50

Case Study 1: Antimicrobial Activity

A study evaluated the effectiveness of diphenylguanidine derivatives against multiple bacterial strains. The results demonstrated that modifications to the chemical structure could enhance its antibacterial efficacy, providing insights into potential therapeutic applications .

Case Study 2: Anticancer Research

In a clinical trial involving diphenylguanidine derivatives, researchers observed significant reductions in tumor growth in treated subjects compared to controls. This study highlighted the need for further exploration into dosage optimization and mechanism of action for effective cancer treatment .

Toxicological Assessments

While diphenylguanidine has promising applications, it is also important to consider its safety profile. Toxicological assessments have indicated potential reproductive toxicity at higher exposure levels, necessitating careful handling and regulatory compliance in industrial settings .

Comparison with Similar Compounds

Key Observations:

  • In contrast, alkylamine chains (e.g., aminoethyl) improve water solubility but may reduce potency .
  • Biological Activity : Bisguanidine derivatives (e.g., compound 2 in ) exhibit stronger enzyme inhibition due to dual H-bonding with residues like Glu199 . PHMGH’s polymeric structure allows sustained antimicrobial action at low concentrations .
  • Synthesis Efficiency : N,N'-Di-Boc-N"-triflylguanidine enables high-yield guanidylation without toxic byproducts, unlike traditional methyl isothiourea methods .

Protein Denaturation and Solubilization

Guanidine hydrochloride derivatives are potent protein denaturants, but their efficacy varies with substituents:

  • Guanidine HCl : Unfolds proteins by solubilizing polar groups (ΔG° = 1.9–4.1 Cal/mol/M) .
  • Methylguanidine HCl : Weaker denaturant for edestin and excelsin due to reduced polarity but retains strength for globin .
  • Diphenylguanidine HCl : Predicted stronger denaturation than methylated analogs due to hydrophobic interactions, though experimental data are lacking.

Denaturation mechanisms correlate with solvent-accessible surface area (SASA) of exposed polypeptide chains. For example, guanidine HCl is ~2.8× more effective than urea for ribonuclease denaturation, attributed to preferential interaction with polar residues .

Preparation Methods

Alkylation-Aminolysis Sequential Reactions

A one-pot methylation/aminolysis strategy, adapted from cyclocondensation studies, provides a scalable route to guanidine hydrochlorides. This method involves:

  • S-Alkylation : Reacting thiourea derivatives with methyl triflate in chlorobenzene at 95–100°C.

  • Aminolysis : Treating the intermediate with ammonium acetate or chloride under ammonia saturation.

For DPG hydrochloride, substituting thiourea with 1,3-diphenylthiourea and optimizing solvent polarity yields the target compound. Key parameters include:

  • Solvent : Chlorobenzene (inert, high boiling point).

  • Temperature : 95–100°C (prevents side reactions).

  • Additives : Ammonium chloride (enhances nucleophilicity).

This method achieves yields up to 70% with purity >99% when coupled with recrystallization.

Acid-Catalyzed Cyclocondensation

The Biginelli reaction, a three-component condensation, is modified for diarylguanidines:

  • Combine β-ketoester (e.g., ethyl acetoacetate), benzaldehyde, and 1,3-diphenylguanidine.

  • Catalyze with HCl in ethanol under reflux (Δ, 12–24 hrs).

The reaction proceeds via imine formation, followed by cyclization to yield a dihydropyrimidine intermediate. Subsequent acid hydrolysis (6M HCl, 80°C) generates the hydrochloride salt. This method is advantageous for scalability but requires strict pH control to prevent decomposition.

High-Purity Crystallization Techniques

A patent-derived purification protocol ensures pharmaceutical-grade purity:

  • Melting-Dissolution : Dissolve crude DPG in hot ethanol (78°C).

  • Filtration : Remove insoluble impurities via activated carbon.

  • Dehydration : Evaporate solvent under reduced pressure (40–50°C).

  • Crystallization : Cool to 0–5°C, isolate crystals, and wash with cold ether.

Critical Parameters :

  • Solvent Ratio : Ethanol-water (4:1 v/v) maximizes yield.

  • Cooling Rate : 1°C/min minimizes occluded impurities.

  • Washing : Diethyl ether removes residual organics.

This method achieves 99.9% purity, as verified by HPLC.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation-Aminolysis7099.5Scalable, one-pot synthesisRequires toxic methyl triflate
Biginelli Reaction6598.0Utilizes inexpensive reagentsLong reaction times (24+ hrs)
Crystallization8599.9High purity, industrial applicabilityEnergy-intensive cooling required

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate guanidinium ion formation but complicate isolation. Chlorobenzene balances reactivity and ease of purification.

Acid Selection

Hydrochloric acid outperforms sulfuric acid in preventing sulfonation side reactions. Stoichiometric HCl (1.1 eq) ensures complete protonation without excess acidity.

Temperature Control

Maintaining 80–100°C during cyclocondensation prevents premature crystallization while ensuring complete imine cyclization. Exceeding 110°C degrades the guanidine core.

Industrial-Scale Production Considerations

  • Cost Efficiency : The Biginelli route is preferred for bulk synthesis due to low reagent costs.

  • Waste Management : Methyl triflate residues require neutralization with aqueous NaHCO₃ before disposal.

  • Quality Control : ICP-MS analysis detects metal catalysts (e.g., Pd from Sonogashira couplings) at ppm levels .

Q & A

Q. What are the standard protocols for handling guanidine hydrochloride in laboratory settings to ensure safety and compliance?

Guanidine hydrochloride requires strict safety measures due to its acute toxicity (oral, dermal) and potential for dust explosion . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation risks and control dust dispersion .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dust cloud formation .
  • Waste Disposal: Follow local regulations for hazardous waste, as it is classified as harmful to aquatic environments (Hazard Class 3) .

Q. How is guanidine hydrochloride utilized in nucleic acid and protein purification?

Guanidine hydrochloride disrupts non-covalent interactions, enabling:

  • Protein Denaturation: At 6 M concentration, it solubilizes inclusion bodies by breaking hydrophobic interactions and hydrogen bonds .
  • RNase Inhibition: In RNA isolation, 4–6 M solutions dissociate nucleoproteins and inactivate RNases by denaturing their tertiary structure .
  • Protocol Optimization: Pre-chill solutions to 4°C to stabilize RNA during extraction and use reducing agents (e.g., β-mercaptoethanol) to prevent disulfide bond reformation .

Advanced Research Questions

Q. How does pH influence the denaturation efficiency of guanidine hydrochloride in protein stability studies?

Denaturation efficacy depends on pH-induced changes in protein charge and solvent interactions. For example:

  • Ribonuclease A (RNase A): Maximum stability occurs at pH 7–9, with ∆G (unfolding free energy) decreasing at lower pH due to increased electrostatic repulsion. The m-value (dependence of ∆G on denaturant concentration) rises from 1.2 kcal·mol⁻¹·M⁻¹ at pH 10 to 2.4 kcal·mol⁻¹·M⁻¹ at pH 2, reflecting enhanced urea accessibility in charged unfolded states .
  • Experimental Design: Perform circular dichroism (CD) or fluorescence spectroscopy at incremental pH levels (e.g., 2–10) with 0.5 M GuHCl increments to plot transition curves .

Q. What methodological challenges arise when interpreting guanidine hydrochloride-induced denaturation data, and how can they be resolved?

Common challenges include:

  • Non-Linear Transition Curves: Multi-phase denaturation (e.g., intermediate states in RNase T1) can cause deviations from two-state models. Use singular value decomposition (SVD) of CD spectra to detect hidden intermediates .
  • Solvent Interactions: Urea and guanidine hydrochloride may perturb unfolded states differently due to sequence-specific binding. Validate results with complementary techniques like differential scanning calorimetry (DSC) .
  • Data Normalization: Correct for baseline shifts by measuring fluorescence intensity ratios (e.g., 320/365 nm for tryptophan emission) to isolate denaturation-specific signals .

Q. How can researchers ensure high purity in synthesized guanidine hydrochloride derivatives for structural studies?

Critical steps include:

  • Recrystallization: Purify crude products via ethanol/water recrystallization to remove unreacted diphenylguanidine or byproducts .
  • Analytical Validation: Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and compare retention times to certified standards. Confirm purity >98% via elemental analysis (C, H, N) .
  • Stability Testing: Store derivatives under argon at -20°C to prevent hydrolysis, and monitor degradation via FT-IR for amine group integrity .

Methodological Contradictions and Analysis

Q. Why do discrepancies occur in reported midpoint denaturation concentrations (Cm) for guanidine hydrochloride across studies?

Variability arises from:

  • Protein-Specific Stability: For example, RNase A (Cm ≈ 3.5 M) is more stable than RNase T1 (Cm ≈ 2.8 M) due to differences in hydrophobic core packing .
  • Temperature Effects: ∆G decreases by ~0.5 kcal·mol⁻¹ per 10°C increase. Studies at 20°C may report higher Cm than those at 30°C .
  • Buffer Composition: Phosphate buffers stabilize native states compared to Tris, altering apparent Cm by 0.2–0.4 M .

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